molecular formula C4H10N2O2S B1281118 4-Aminothiomorpholine 1,1-Dioxide CAS No. 26494-76-8

4-Aminothiomorpholine 1,1-Dioxide

Cat. No.: B1281118
CAS No.: 26494-76-8
M. Wt: 150.2 g/mol
InChI Key: YDKNASMIEZGJEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminothiomorpholine 1,1-Dioxide can be synthesized through various methods. One common synthetic route involves the reaction of thiomorpholine with hydrogen peroxide in the presence of an acid catalyst to introduce the dioxide functionality . The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminothiomorpholine 1,1-Dioxide is unique due to the presence of both an amino group and a dioxide functionality on the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-Aminothiomorpholine 1,1-Dioxide (CAS No. 26494-76-8) is a heterocyclic compound characterized by its thiomorpholine ring and an amino group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including enzyme inhibition and antimicrobial properties. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₄H₁₀N₂O₂S
  • Molecular Weight : Approximately 130.20 g/mol
  • Structure : The compound features a thiomorpholine ring with a sulfonyl group, contributing to its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to their active sites, effectively blocking substrate access and catalytic activity. This mechanism is crucial in therapeutic contexts where enzyme modulation is desired .
  • Antimicrobial Properties : Studies have reported that this compound displays antimicrobial activity against a range of pathogens, making it a candidate for further investigation in drug development.
  • Potential Therapeutic Applications : Its ability to interact with biological targets suggests potential applications in treating diseases related to enzyme dysfunction or microbial infections .

The mechanism of action of this compound involves:

  • Binding Affinity : The compound's structure allows it to bind effectively to specific target sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to altered signaling pathways within cells .
  • Chemical Reactivity : The presence of the amino group enhances nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological properties.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Oxidation Reactions : The compound can be synthesized through the oxidation of thiomorpholine derivatives using reagents such as hydrogen peroxide under acidic conditions.
  • Reduction Reactions : Reduction of sulfonyl compounds can yield the desired thiomorpholine structure using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions with various electrophiles to generate diverse derivatives with potentially different biological activities.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme-inhibitory effects of this compound on specific metabolic pathways involved in obesity management. The findings indicated significant inhibition of key enzymes that regulate lipid metabolism, suggesting potential applications in obesity treatment .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial efficacy, this compound was tested against various bacterial strains. Results showed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This positions it as a promising candidate for developing new antimicrobial agents .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
This compound C₄H₁₀N₂O₂SSimpler structure; lacks additional functional groups
4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide C₆H₁₃N₂O₂SContains an aminoethyl group; different properties
4-(Phenylthio)aniline C₁₂H₁₂N₂SContains a phenylthio group; broader biological activity

Properties

IUPAC Name

1,1-dioxo-1,4-thiazinan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-6-1-3-9(7,8)4-2-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKNASMIEZGJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507574
Record name 4-Amino-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26494-76-8
Record name 4-Amino-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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